molecular formula C17H22N6O2S2 B2765929 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105224-31-4

2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2765929
CAS No.: 1105224-31-4
M. Wt: 406.52
InChI Key: KEYRETAJLPOVRA-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H22N6O2S2 and its molecular weight is 406.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Ghrelin Receptor (GHS-R1a) . Ghrelin receptors are involved in a variety of physiological processes, including the regulation of growth hormone release, appetite, and energy homeostasis .

Mode of Action

The compound acts as an inverse agonist of the Ghrelin Receptor . Inverse agonists reduce the activity of receptors by binding to the same receptor site as an agonist but inducing a pharmacological response opposite to that agonist .

Biochemical Pathways

The compound undergoes oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with their bioactivation to reactive species . The site of attachment of the glutathionyl moiety in the thiol conjugates is on the thiazole ring within the bicycle .

Pharmacokinetics

It is known that the compound undergoes oxidative metabolism, suggesting that it is metabolized in the liver

Result of Action

The compound’s action as an inverse agonist of the Ghrelin Receptor is anticipated to improve glucose homeostasis and insulin sensitivity, while eliciting beneficial effects on body weight .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of the imidazo[2,1-b]thiazole scaffold in the compound raised a significant cause for concern, given the possibility of a cytochrome P450 (CYP)-mediated S-oxidation on the thiazole sulfur (within the imidazo[2,1-b]thiazole framework) to . This suggests that the compound’s action can be influenced by the presence of certain enzymes in the body.

Properties

IUPAC Name

2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S2/c1-3-22-15(14-11(2)19-16-23(14)6-8-26-16)20-21-17(22)27-10-13(24)18-9-12-5-4-7-25-12/h6,8,12H,3-5,7,9-10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYRETAJLPOVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=C(N=C4N3C=CS4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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